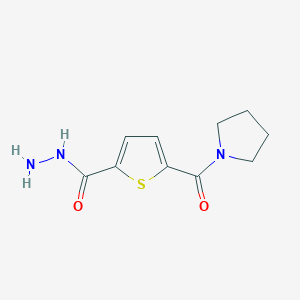
5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide is a chemical compound that features a thiophene ring linked to a pyrrolidine moiety through a carbonyl group and a carbohydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazides or thiophene derivatives.
Applications De Recherche Scientifique
5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets within proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbohydrazide: Lacks the pyrrolidine moiety but shares the thiophene and carbohydrazide groups.
Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but differs in the functional groups attached to it.
Uniqueness
5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide is unique due to the combination of the thiophene ring and the pyrrolidine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
921596-42-1 |
|---|---|
Formule moléculaire |
C10H13N3O2S |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
5-(pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C10H13N3O2S/c11-12-9(14)7-3-4-8(16-7)10(15)13-5-1-2-6-13/h3-4H,1-2,5-6,11H2,(H,12,14) |
Clé InChI |
OANAYVIXKNCZPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=C(S2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


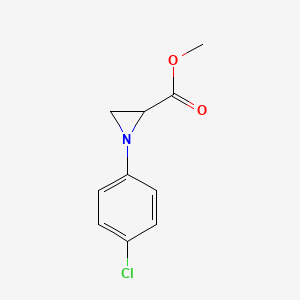
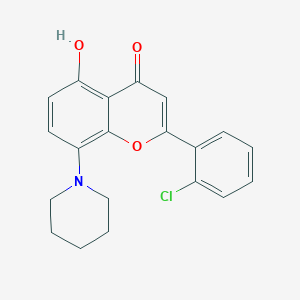


![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
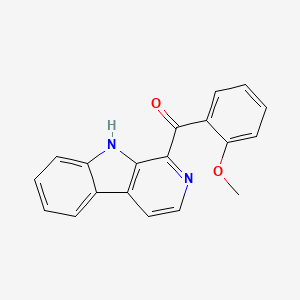
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)
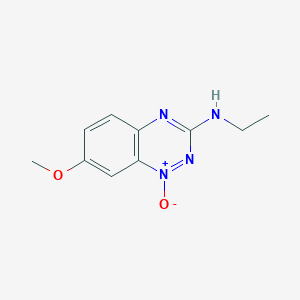

![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
